molecular formula C16H13FN2O B12015989 (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12015989
M. Wt: 268.28 g/mol
InChI Key: CLXXDOZMFPFMSR-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative with a fluorophenyl group at the 1-position and a phenyl group at the 3-position. Its structural features, such as the fluorine atom’s electron-withdrawing effect and the aromatic pyrazole core, contribute to its physicochemical properties and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

[1-(4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H13FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-10,20H,11H2

InChI Key

CLXXDOZMFPFMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with a β-keto aldehyde precursor. For example, ethyl 3-oxo-3-phenylpropanoate reacts with 4-fluorophenylhydrazine in ethanol under reflux (78–82°C) for 12 hours to yield 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds through a Knorr-type mechanism, with the hydrazine attacking the carbonyl group, followed by cyclodehydration.

Key Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78–82°C)

  • Catalyst: None required (acidic conditions from hydrazine suffice)

  • Yield: 68–72% after recrystallization from ethanol.

Reduction of the Aldehyde to Methanol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol. A typical procedure involves dissolving 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) and adding NaBH₄ (2 mmol) portionwise at 0°C. The mixture is stirred for 4 hours at room temperature, followed by quenching with ice water and extraction with dichloromethane.

Purification:

  • Column chromatography (silica gel, petroleum ether:ethyl acetate = 5:1)

  • Final yield: 85–90%.

Direct Hydroxymethylation via Nucleophilic Substitution

Bromomethyl Intermediate Synthesis

A halogenated precursor, 4-(bromomethyl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole, is synthesized by treating 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The reaction proceeds via radical bromination at the 4-position methyl group.

Reaction Parameters:

  • Solvent: CCl₄

  • Initiator: AIBN (azobisisobutyronitrile)

  • Temperature: 60°C, 6 hours

  • Yield: 75–80%.

Hydrolysis to Methanol

The bromomethyl intermediate undergoes nucleophilic substitution with water in the presence of silver nitrate (AgNO₃) as a catalyst. A mixture of 4-(bromomethyl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole (1 mmol), AgNO₃ (0.1 mmol), and deionized water (5 mL) is stirred at 80°C for 8 hours. The product is extracted with ethyl acetate and purified via flash chromatography.

Optimization Notes:

  • AgNO₃ enhances the hydrolysis rate by stabilizing the transition state.

  • Yield: 70–75%.

One-Pot Synthesis via Propargyl Alcohol Intermediate

Propargylation and Cyclization

A streamlined approach involves the propargylation of 4-fluorophenylhydrazine with phenylpropargyl alcohol in chloroform, catalyzed by sodium iodide (NaI) and potassium carbonate (K₂CO₃). The reaction forms a propargyl hydrazine intermediate, which undergoes base-mediated cyclization to generate the pyrazole ring with a hydroxymethyl group at the 4-position.

Procedure:

  • Reagents: 4-fluorophenylhydrazine (1 mmol), phenylpropargyl alcohol (2 mmol), NaI (5 mmol), K₂CO₃ (2 mmol)

  • Solvent: Chloroform (10 mL)

  • Conditions: 0°C under N₂, 24 hours

  • Yield: 65–70% after column chromatography.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Cyclocondensation + Reduction4-Fluorophenylhydrazine, NaBH₄85–90%High purity, scalableMulti-step, longer synthesis time
Bromomethyl HydrolysisNBS, AgNO₃70–75%Direct functionalizationRequires halogenation step
One-Pot PropargylationPhenylpropargyl alcohol, NaI, K₂CO₃65–70%Fewer purification stepsSensitive to moisture and oxygen

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During pyrazole ring formation, regioisomeric products may arise if the β-keto aldehyde lacks symmetry. For example, using unsymmetrical diketones can lead to mixtures of 3- and 5-substituted pyrazoles. However, the use of phenyl-substituted diketones in this synthesis minimizes isomerism due to steric and electronic effects.

Over-Reduction in NaBH₄ Reactions

Excessive NaBH₄ or prolonged reaction times may reduce the pyrazole ring’s aromaticity, leading to dihydropyrazole byproducts. Controlled addition of NaBH₄ at low temperatures mitigates this issue.

Scalability and Industrial Considerations

The cyclocondensation-reduction method is most suitable for industrial-scale production due to its high yield and compatibility with continuous flow reactors. Key challenges include:

  • Solvent Recovery: Ethanol and dichloromethane require efficient distillation systems.

  • Catalyst Recycling: Homogeneous catalysts like AgNO₃ pose separation difficulties, suggesting a need for heterogeneous alternatives .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol Structural Difference: Fluorine at the 2-position of the phenyl ring instead of 4-position. This may affect solubility and bioavailability compared to the 4-fluoro isomer . Synthesis: Similar synthetic routes but with 2-fluorophenyl starting materials.

Substituent Variations on the Pyrazole Ring

  • 5-((1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Structural Difference: Replacement of the hydroxymethyl group with a thioxoimidazolidinone moiety.
  • (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol Structural Difference: Methyl and methylthio groups on the phenyl rings. Impact: Increased lipophilicity due to methylthio substitution, likely enhancing membrane permeability. The methyl group may stabilize π-π stacking interactions in crystal structures .

Heterocyclic Modifications

  • 4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
    • Structural Difference : Incorporation of triazole and thiazole rings.
    • Impact : The triazole ring introduces additional hydrogen-bonding sites, while the thiazole enhances aromaticity and electronic conjugation. Such modifications are common in kinase inhibitors and antimicrobial agents .

Physical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 189–191 (derivative in ) Low in water, high in DMSO ~3.2
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol Not reported Similar to 4-fluoro isomer ~3.1
5-((1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 189–191 Moderate in ethanol ~2.8

Biological Activity

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol, also known as JRD0556, is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer effects, supported by relevant research findings and data.

  • Molecular Formula : C16H13FN2O
  • Molecular Weight : 268.29 g/mol
  • CAS Number : 36640-61-6
  • Structure :
    • SMILES: OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=CC=C3

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds derived from pyrazole, this compound demonstrated notable activity against several bacterial strains.

CompoundMIC (μg/ml)Activity
JRD05565.0Effective against Staphylococcus aureus
JRD05566.0Effective against Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that JRD0556 has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antioxidant Activity

Antioxidant properties were assessed using the DPPH free radical scavenging assay. The results indicated that this compound exhibits robust antioxidant activity.

Concentration (μM)% Inhibition
1025
5055
10075

At a concentration of 100 μM, the compound achieved a 75% inhibition rate of DPPH radicals, suggesting its potential as a natural antioxidant.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound showed cytotoxic effects on different cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The IC50 values indicate that JRD0556 has significant cytotoxicity against cancer cell lines, particularly A549 cells, making it a candidate for further anticancer drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including JRD0556:

  • Synthesis and Characterization : The compound was synthesized using standard organic synthesis techniques and characterized by spectroscopic methods such as NMR and IR spectroscopy.
  • Biological Evaluation : A comprehensive study evaluated the biological activities of various pyrazole derivatives, highlighting the promising results of JRD0556 in antimicrobial and anticancer assays.
  • Molecular Docking Studies : Computational studies suggested that JRD0556 could effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms.

Q & A

Q. Basic

  • Chromatography : Flash column chromatography (hexane/EtOAc gradient) removes unreacted precursors.
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
  • HPLC validation : C18 reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2). The fluorophenyl group’s dipole moment enhances hydrogen bonding with active-site residues .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrophobic pockets .

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